![molecular formula C10H10N2S B6647614 2-Methyl-4-(methylsulfanyl)quinazoline](/img/structure/B6647614.png)
2-Methyl-4-(methylsulfanyl)quinazoline
Overview
Description
2-Methyl-4-(methylsulfanyl)quinazoline is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the quinazoline family, which is known for its diverse biological activities.
Scientific Research Applications
Antimicrobial Activity
2-Methyl-4-(methylsulfanyl)quinazoline derivatives have demonstrated significant antimicrobial properties. These compounds exhibit antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. Additionally, they have shown effectiveness against yeast and fungi like Candida albicans and Aspergillus niger. This wide spectrum of antimicrobial activity highlights their potential as therapeutic agents in treating various infections (Al-Salahi et al., 2013).
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of 2-Methyl-4-(methylsulfanyl)quinazoline and its derivatives have been extensively studied. These studies involve the synthesis of various phenyl-substituted derivatives starting from specific building blocks like N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. The reactivity of these compounds, including thionation and chlorination, has been explored, providing access to a variety of derivatives with potential for further scientific applications (Al-Salahi, 2010).
Cytotoxicity and Anti-Inflammatory Activity
Some derivatives of 2-Methyl-4-(methylsulfanyl)quinazoline have shown promising cytotoxic effects against certain carcinoma cells, such as hepatocellular Hep-G2 and colon HCT-116 carcinoma cells. Additionally, these compounds have demonstrated potential anti-inflammatory properties by affecting inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), and prostaglandin E-2 (PGE-2) in stimulated macrophages (Al-Salahi et al., 2013).
properties
IUPAC Name |
2-methyl-4-methylsulfanylquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-11-9-6-4-3-5-8(9)10(12-7)13-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVUFHKVQZEEJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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